molecular formula C20H24FNO3 B2544127 4-butoxy-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide CAS No. 1797876-65-3

4-butoxy-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide

Cat. No. B2544127
CAS RN: 1797876-65-3
M. Wt: 345.414
InChI Key: VQTJSIWNFQOTNN-UHFFFAOYSA-N
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Description

The compound 4-butoxy-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides are often explored for their potential as pharmaceutical agents due to their ability to interact with various biological targets. The specific structure of this compound suggests it may have unique properties due to the presence of a butoxy group, a fluorophenyl group, and a methoxyethyl group attached to the benzamide core.

Synthesis Analysis

The synthesis of benzamide derivatives can be complex, involving multiple steps and the need for protecting groups. For example, the synthesis of related compounds has been reported using benzyl ether-type protecting groups, which can be introduced and later removed under specific conditions . Although the exact synthesis of 4-butoxy-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations . These methods provide insights into the crystal system, lattice constants, and molecular geometry, which are crucial for understanding the compound's interactions at the molecular level. The presence of substituents like the fluorophenyl group can influence the overall molecular conformation and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, depending on their substituents. The introduction of a fluorine atom, for instance, can enhance the stability of certain protecting groups against oxidizing conditions . Additionally, the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to estimate the chemical reactivity . These properties are essential for predicting how the compound might interact with biological targets or participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The crystalline form, solubility, melting point, and other physical properties can be determined experimentally. Chemical properties, such as reactivity and stability, can be influenced by the presence of electron-donating or electron-withdrawing groups. For instance, the antioxidant activity of benzamide derivatives can be assessed using assays like the DPPH free radical scavenging test . These properties are important for the development of benzamide derivatives as pharmaceutical agents.

properties

IUPAC Name

4-butoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3/c1-3-4-12-25-18-10-8-15(9-11-18)20(23)22-14-19(24-2)16-6-5-7-17(21)13-16/h5-11,13,19H,3-4,12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTJSIWNFQOTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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